SB-205384

Descripción

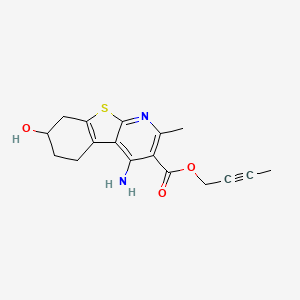

Structure

3D Structure

Propiedades

IUPAC Name |

but-2-ynyl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-3-4-7-22-17(21)13-9(2)19-16-14(15(13)18)11-6-5-10(20)8-12(11)23-16/h10,20H,5-8H2,1-2H3,(H2,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTZAGLGBRRCJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC(=O)C1=C(N=C2C(=C1N)C3=C(S2)CC(CC3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936259 |

Source

|

| Record name | 2-Butyn-1-yl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160296-13-9, 207727-26-2 |

Source

|

| Record name | 2-Butyn-1-yl 4-amino-5,6,7,8-tetrahydro-7-hydroxy-2-methyl[1]benzothieno[2,3-b]pyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160296-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 205384 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160296139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-205384 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207727262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyn-1-yl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-205384 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ET95KZ3BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of SB-205384 at GABAA Receptors: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of SB-205384 on γ-aminobutyric acid type A (GABAA) receptors, tailored for researchers, scientists, and drug development professionals. By aggregating and structuring key data from seminal studies, this document aims to be an in-depth resource on the core pharmacology of this compound.

Executive Summary

This compound is a positive allosteric modulator of GABAA receptors with a distinct and subunit-selective profile. Initially considered selective for α3-containing receptors, subsequent research has revealed a broader spectrum of activity, with significant potentiation of GABAA receptors incorporating α3, α5, and α6 subunits. The primary mechanism of action is a notable slowing of the decay rate of GABA-activated currents, a kinetic modulation that distinguishes it from classical benzodiazepines. This unique profile suggests that this compound interacts with a novel regulatory site on the GABAA receptor complex, a notion supported by the lack of inhibition by the benzodiazepine (B76468) antagonist flumazenil. A critical determinant for the high sensitivity to this compound has been identified as a specific leucine (B10760876) residue within the N-terminal domain of responsive α subunits.

Core Mechanism of Action

This compound enhances the function of specific GABAA receptor subtypes in the presence of GABA. This positive allosteric modulation does not involve direct activation of the receptor but rather amplifies the effect of the endogenous ligand. The two key characteristics of its action are:

-

Subunit Selectivity: The modulatory effects of this compound are critically dependent on the α subunit isoform present in the pentameric receptor complex. Receptors containing α3, α5, and α6 subunits are potentiated, while those with α1 and α2 subunits are largely unaffected.[1][2] The most pronounced potentiation is observed in receptors containing the α6 subunit.[1]

-

Kinetic Modulation: The most striking feature of this compound's mechanism is its ability to significantly slow the deactivation of GABA-evoked currents.[2] This prolongation of the inhibitory postsynaptic current is particularly evident in α3β2γ2 subunit combinations and points to a stabilization of the open or desensitized state of the receptor channel.

The binding site for this compound is distinct from the benzodiazepine binding site. This is evidenced by the fact that the benzodiazepine site antagonist, flumazenil, does not block the potentiation of GABA-activated currents by this compound.[1]

Quantitative Data on this compound's Potentiation of GABAA Receptors

The following tables summarize the quantitative effects of this compound on various GABAA receptor subunit combinations as determined by electrophysiological studies.

Table 1: Potentiation of GABA-Evoked Peak Current by this compound

| GABAA Receptor Subunit Combination | This compound Concentration (µM) | Potentiation of Peak Current (%) | Reference |

| α1β2γ2 | 10 | Minimal Effect | [2] |

| α2β2γ2 | 10 | Minimal Effect | [2] |

| α3β2γ2 | 10 | ~100 | [2] |

| α3β3γ2 | 0.3 | ~200 | [1] |

| α5β3γ2 | 1 | Significant Potentiation | [1] |

| α6β3γ2 | 1 | Greatest Responsiveness | [1] |

Table 2: Effect of this compound on the Decay Kinetics of GABA-Evoked Currents

| GABAA Receptor Subunit Combination | This compound Concentration (µM) | Effect on Current Decay Rate | Reference |

| α1β2γ2 | 10 | Little to no effect | [2] |

| α2β2γ2 | 10 | Little to no effect | [2] |

| α3β2γ2 | 10 | Significant slowing | [2] |

Key Molecular Determinant of this compound Sensitivity

Site-directed mutagenesis studies have pinpointed a crucial amino acid residue responsible for the high sensitivity to this compound. A leucine residue located in the N-terminal extracellular domain of the α subunit is a key determinant.[1] In chimeric studies involving α1 and α6 subunits, the presence of this leucine residue from the α6 subunit was sufficient to confer high sensitivity to this compound on the otherwise insensitive α1 subunit.[1]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is extensively used to study the effects of compounds on recombinant GABAA receptors expressed in Xenopus oocytes.

Methodology:

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired α, β, and γ subunits of the GABAA receptor.

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.

-

The oocyte is voltage-clamped at a holding potential of -70 mV.

-

GABA, alone or in combination with this compound, is applied via the perfusion system.

-

The resulting currents are recorded and analyzed for peak amplitude and decay kinetics.

-

Whole-Cell Patch-Clamp of Transfected HEK293 Cells

This technique allows for the study of GABAA receptors in a mammalian cell line.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids containing the cDNAs for the desired GABAA receptor subunits.

-

Cell Plating: Transfected cells are plated onto glass coverslips for recording.

-

Electrophysiological Recording:

-

A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution.

-

A glass micropipette with a fire-polished tip is filled with an internal solution and positioned over a single transfected cell.

-

A high-resistance seal is formed between the pipette tip and the cell membrane (giga-seal).

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a desired holding potential (e.g., -60 mV).

-

GABA and this compound are applied to the cell using a rapid solution exchange system.

-

The evoked currents are recorded and analyzed.

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Proposed mechanism of this compound action on GABAA receptors.

Experimental Workflow for TEVC in Xenopus Oocytes

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).

Logical Relationship of Subunit Selectivity

Caption: Subunit selectivity of this compound at GABAA receptors.

References

- 1. This compound is a positive allosteric modulator of recombinant GABAA receptors containing rat α3, α5, or α6 subunit subtypes coexpressed with β3 and γ2 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a GABA(A) receptor modulator with novel mechanism of action that shows subunit selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Binding Site of SB-205384 on the α3 Nicotinic Acetylcholine Receptor Subunit: A Technical Overview of Allosteric Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-205384 is recognized as a negative allosteric modulator (NAM) of certain nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. However, a detailed characterization of a specific binding site for this compound on the α3 nAChR subunit remains largely undefined in publicly available scientific literature. Research into allosteric modulators of nAChRs has revealed that these compounds often exhibit subtype selectivity, and some, like the positive allosteric modulator (PAM) Br-PBTC, have been shown to have no effect on α3-containing (α3*) nAChRs.[1][2] This suggests that the structural determinants for allosteric modulation can be highly specific to the subunit composition of the receptor.

This technical guide provides an in-depth overview of the principles of allosteric modulation of nAChRs, with a focus on the structural and functional characteristics of the α3 subunit. While direct quantitative data and experimental protocols for this compound binding to the α3 subunit are not available, this document will synthesize related knowledge on nAChR allostery, offering a framework for understanding how such a site, if it exists, could be characterized. We will draw upon established methodologies and data from studies of other allosteric modulators to provide a comprehensive resource for researchers in the field.

Allosteric Modulation of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[3][4][5][6][7] They are composed of five subunits arranged around a central ion pore.[3][8] The binding of the endogenous agonist acetylcholine (ACh) to the orthosteric site, located at the interface between subunits, triggers a conformational change that opens the channel.[4][8]

Allosteric modulators bind to sites on the receptor that are topographically distinct from the orthosteric agonist binding site.[4][9] This binding event induces a conformational change that alters the receptor's response to the orthosteric agonist.[9] Allosteric modulators are classified based on their effect on receptor function:

-

Positive Allosteric Modulators (PAMs): Enhance the effect of the agonist, often by increasing the channel open probability or decreasing desensitization.

-

Negative Allosteric Modulators (NAMs): Reduce the effect of the agonist.

-

Silent Allosteric Modulators (SAMs): Bind to an allosteric site without altering receptor function on their own but can block the binding of other allosteric modulators.

The diversity of nAChR subunit composition (α2-α10 and β2-β4 neuronal subunits) gives rise to a wide array of receptor subtypes with distinct pharmacological properties, making allosteric modulators attractive candidates for developing subtype-selective therapeutics.[5][10]

The α3 Subunit and α3-Containing nAChRs

The α3 subunit is a critical component of nAChRs in the autonomic nervous system and has also been identified in various regions of the central nervous system.[5][7] It most commonly co-assembles with β4 subunits to form the (α3)₂ (β4)₃ receptor subtype, which is the predominant nAChR in autonomic ganglia.[6] The α3 subunit can also co-assemble with β2 and α5 subunits, leading to a variety of receptor isoforms with different functional and pharmacological profiles.[11]

The orthosteric agonist binding site in α3-containing receptors is located at the α3(+)/β4(-) interface. The diversity of subunit interfaces within the pentameric structure provides a multitude of potential binding sites for allosteric modulators.[3]

Characterizing an Allosteric Binding Site: A Methodological Approach

In the absence of specific data for this compound on the α3 subunit, we present a generalized workflow for characterizing a novel allosteric binding site.

Experimental Workflow for Allosteric Modulator Binding Site Identification

Caption: A generalized workflow for characterizing the binding site and functional effects of a novel nAChR allosteric modulator.

Detailed Experimental Protocols

1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a robust method for expressing specific nAChR subtypes and characterizing the functional effects of modulators.

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired nAChR subunits (e.g., α3 and β4).

-

Electrophysiological Recording: After 2-5 days of incubation, oocytes are placed in a recording chamber and perfused with a buffer solution. Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

Drug Application: The agonist (e.g., ACh) is applied in the presence and absence of the allosteric modulator (e.g., this compound) to determine its effect on the agonist-evoked current.

2. Radioligand Binding Assays

These assays are used to determine the binding affinity of a ligand for a receptor.

-

Membrane Preparation: Cells or tissues expressing the nAChR of interest are homogenized and centrifuged to isolate the cell membranes.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled test compound (the competitor).

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter. The data is then used to calculate the inhibition constant (Ki) of the test compound.[12]

3. Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that are critical for the binding of a modulator.

-

Mutation Design: Based on structural models or sequence alignments, specific amino acid residues in the nAChR subunit are selected for mutation.

-

Mutagenesis: A plasmid containing the cDNA of the nAChR subunit is used as a template for PCR-based mutagenesis to introduce the desired amino acid substitution.

-

Functional and Binding Analysis: The mutated receptor is then expressed in a suitable system (e.g., Xenopus oocytes or mammalian cells) and its function and binding properties are compared to the wild-type receptor. A significant change in the modulator's effect or binding affinity suggests that the mutated residue is part of the binding site.

Potential Allosteric Binding Sites on nAChRs

While the specific site for this compound on the α3 subunit is unknown, studies on other nAChR subtypes have identified several potential allosteric binding pockets:

-

Extracellular Domain Interfaces: The interfaces between subunits in the extracellular domain, distinct from the orthosteric site, can harbor allosteric sites.

-

Transmembrane Domain: The transmembrane helices of the subunits can form pockets that bind allosteric modulators.

-

Intracellular Domain: The large intracellular loop between the third and fourth transmembrane domains is a potential site for modulation by intracellular signaling molecules.

Signaling Pathway of nAChR Allosteric Modulation

Caption: A simplified signaling pathway illustrating the mechanism of nAChR allosteric modulation.

Quantitative Data on nAChR Modulators

While quantitative data for this compound on the α3 subunit is not available, the following table presents example data for other compounds on various nAChR subtypes to illustrate how such information is typically presented.

| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |

| Br-PBTC | (α4β2)₂α4 | TEVC | EC₅₀ (ACh) Fold Shift | 37 | [1] |

| Br-PBTC | (α4β2)₂α3 | TEVC | EC₅₀ (ACh) Fold Shift | Minimal Effect | [1] |

| Lupeol | α3β4 | TEVC | IC₅₀ | 1.8 ± 0.2 µM | [13] |

| α-conotoxin AuIB | α3β4 | Electrophysiology | IC₅₀ | 1.1 µM | [10] |

| SR16584 | α3β4 | Electrophysiology | - | Potent Antagonist | [14] |

Conclusion

The precise binding site of this compound on the α3 nAChR subunit remains an open area for investigation. This technical guide has provided a comprehensive overview of the principles of allosteric modulation and the methodologies required to characterize such a binding site. By understanding the structure and function of α3-containing nAChRs and applying the experimental approaches outlined herein, researchers can work towards elucidating the molecular mechanisms of action for this compound and other novel allosteric modulators. Such knowledge is critical for the rational design of next-generation therapeutics targeting the nicotinic acetylcholine receptor system with high subtype selectivity and improved side-effect profiles.

References

- 1. A Novel α2/α4 Subtype-selective Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors Acting from the C-tail of an α Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an intrasubunit nicotinic acetylcholine receptor–binding site for the positive allosteric modulator Br-PBTC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subunit Interfaces Contribute Differently to Activation and Allosteric Modulation of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of the α3 Subunit in Central Nicotinic Binding Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A structural model of agonist binding to the α3β4 neuronal nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The nicotinic acetylcholine receptor CHRNA5/A3/B4 gene cluster: Dual role in nicotine addiction and lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a Potent and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist from an α-Conotoxin Synthetic Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of an α3-β4 nicotinic acetylcholine receptor subunit concatamer to characterize ganglionic receptor subtypes with specific subunit composition reveals species-specific pharmacologic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. Molecular Regulation of α3β4 Nicotinic Acetylcholine Receptors by Lupeol in Cardiovascular System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ethanol interaction with α3β4 nicotinic acetylcholine receptors in neurons of the laterodorsal tegmentum - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of SB-205384: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-205384 is a nonbenzodiazepine small molecule that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. It exhibits a unique pharmacological profile characterized by its selective modulation of specific GABA-A receptor subunit assemblies and its distinct mechanism of action compared to classical benzodiazepines. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, receptor selectivity, and in vitro and in vivo effects. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate a deeper understanding for research and drug development purposes.

Introduction

This compound has been identified as a selective modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Unlike benzodiazepines, which primarily increase the frequency of channel opening, this compound's main effect is to prolong the decay of GABA-activated chloride currents[1][2][3]. This novel mechanism of action suggests a potential for a differentiated therapeutic profile, particularly in the context of anxiety and other neurological disorders. This document synthesizes the available pharmacological data on this compound, presenting it in a structured and technically detailed format for the scientific community.

Mechanism of Action

This compound is a positive allosteric modulator of the GABA-A receptor[4][5][6]. It does not bind to the GABA agonist site or the classical benzodiazepine (B76468) binding site[1][7]. Instead, it is suggested to bind to a novel regulatory site on the receptor complex[1][2]. The binding of this compound potentiates the effect of GABA by slowing the deactivation of the receptor, leading to a prolonged influx of chloride ions upon GABA binding. This results in a sustained hyperpolarization of the neuronal membrane and an enhanced inhibitory postsynaptic potential.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound at the GABA-A receptor.

Quantitative Pharmacological Data

Table 1: Receptor Subunit Selectivity of this compound

| GABA-A Receptor Subunit Combination | Effect of this compound | Reference |

| α3β2γ2 | Significant slowing of current decay rate; Potentiation of peak current amplitude | [1][2] |

| α1-containing | Little to no effect on current decay rate | [1][2] |

| α2-containing | Little to no effect on current decay rate | [1][2] |

| α5-containing | Potentiation of receptor activity | [8] |

| α6-containing | Potentiation of receptor activity (greatest responsiveness in one study) | [8][9] |

Table 2: In Vitro Functional Effects of this compound

| Parameter | Effect | Concentration | Cell System | Reference |

| GABA-activated Current Decay | Prolonged | Not specified | Rat cerebellar granule cells | [3] |

| Peak Current Amplitude (α3β2γ2) | Potentiation (greatest effect) | 10 µM | Xenopus oocytes | [1][2] |

Table 3: In Vivo Effects of this compound

| Animal Model | Dosing | Observed Effects | Reference |

| Elevated Plus-Maze (Mice) | 0.5-4 mg/kg, i.p. | Anxiolytic-like profile: Increased time in open arms, increased entries into open arms | [7][10][11] |

Note: Detailed pharmacokinetic (ADME) data for this compound is not currently available in published literature.

Experimental Protocols

The following sections describe the general methodologies employed in the pharmacological characterization of this compound.

Two-Electrode Voltage Clamp in Xenopus Oocytes

This technique is used to study the effects of compounds on ion channels expressed in the membrane of Xenopus oocytes.

Protocol:

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are isolated and defolliculated by enzymatic digestion (e.g., with collagenase).

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α3, β2, γ2). Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.

-

Two glass microelectrodes filled with KCl are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -70 mV).

-

GABA is applied to the oocyte to elicit a baseline current response.

-

This compound is co-applied with GABA at various concentrations to determine its effect on the GABA-activated current.

-

The decay rate and peak amplitude of the currents are measured and analyzed.

-

References

- 1. This compound: a GABAA receptor modulator with novel mechanism of action that shows subunit selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a GABA(A) receptor modulator with novel mechanism of action that shows subunit selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 6. A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. redalyc.org [redalyc.org]

- 8. This compound is a positive allosteric modulator of recombinant GABAA receptors containing rat α3, α5, or α6 subunit subtypes coexpressed with β3 and γ2 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anxiolytic-like activity of this compound in the elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Anxiolytic-like activity of this compound in the elevated plus-maze test in mice. | Semantic Scholar [semanticscholar.org]

SB-205384: A Technical Guide to its Positive Allosteric Modulation of GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-205384 is a notable positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, subunit selectivity, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of GABAergic neurotransmission and the development of novel therapeutics targeting GABA-A receptors.

Core Mechanism of Action

This compound enhances the function of GABA-A receptors not by directly activating the receptor, but by binding to an allosteric site distinct from the GABA binding site. This binding potentiates the effect of GABA, primarily by slowing the decay rate of the GABA-activated chloride current.[1][2] This prolongation of the inhibitory postsynaptic current, rather than an increase in its peak amplitude, represents a novel modulatory mechanism that distinguishes this compound from classical benzodiazepines.[1]

Quantitative Data on Subunit Selectivity

The modulatory effects of this compound are highly dependent on the subunit composition of the GABA-A receptor. It exhibits marked selectivity for receptors containing α3, α5, and α6 subunits, with the most pronounced potentiation observed in α3β2γ2 subunit combinations.[2][3][4] The quantitative data from electrophysiological studies are summarized in the table below.

| Receptor Subunit Combination | Agonist Concentration | This compound Concentration | Effect | Reference |

| α1β3γ2L | EC5-10 of GABA | 0.3 µM | Minimal Potentiation | [3] |

| α2β3γ2L | EC5-10 of GABA | 0.3 µM | Minimal Potentiation | [3] |

| α3β3γ2L | EC5-10 of GABA | 0.3 µM | Significant Potentiation | [3] |

| α3β2γ2 | EC50 of GABA | 10 µM | Greatest Potentiation of Peak Amplitude | [2] |

| α5β3γ2L | EC5-10 of GABA | 0.3 µM | Significant Potentiation | [3] |

| α6β3γ2L | EC5-10 of GABA | 0.3 µM | Significant Potentiation | [3] |

Table 1: Subunit Selectivity of this compound on GABA-A Receptors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for characterizing a positive allosteric modulator like this compound.

Caption: GABA-A Receptor Signaling Pathway.

References

- 1. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a GABA(A) receptor modulator with novel mechanism of action that shows subunit selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Is a Positive Allosteric Modulator of Recombinant GABAA Receptors Containing Rat α3, α5, or α6 Subunit Subtypes Coexpressed with β3 and γ2 Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a GABAA receptor modulator with novel mechanism of action that shows subunit selectivity - PMC [pmc.ncbi.nlm.nih.gov]

In vivo effects of SB-205384 on anxiety models

An in-depth technical guide on the core in vivo effects of SB-205384 on anxiety models.

Introduction

This compound is a compound investigated for its potential anxiolytic (anti-anxiety) properties. It functions as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[1][2] The primary inhibitory neurotransmitter in the central nervous system is GABA, and its interaction with GABA-A receptors is a key mechanism for regulating neuronal excitability and anxiety.[3] Drugs that enhance GABAergic transmission, such as benzodiazepines, are well-established anxiolytics.[3] This guide provides a detailed overview of the in vivo effects of this compound in preclinical anxiety models, focusing on its mechanism of action, experimental data, and the protocols used to generate these findings.

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its effects by binding to a site on the GABA-A receptor that is distinct from the GABA binding site itself. This allosteric modulation enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[3] This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in a calming or anxiolytic effect.

Initially, this compound was identified for its activity on GABA-A receptors containing the α3 subunit.[1][4] However, further research has shown that it is not entirely selective, also demonstrating potentiation of recombinant GABA-A receptors containing α5 and α6 subunits when coexpressed with β3 and γ2 subunits.[2] The anxiolytic-like effects observed in animal models are primarily attributed to its positive modulation of α3-containing GABA-A receptors, which are expressed in brain regions implicated in anxiety, such as the amygdala and medial septum.[5]

In Vivo Anxiety Model: Elevated Plus Maze (EPM)

The most robust evidence for the anxiolytic-like effects of this compound comes from studies using the Elevated Plus Maze (EPM) in mice.[1][4][5] This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[6]

Data Presentation

The administration of this compound via intraperitoneal (i.p.) injection has been shown to produce a clear anxiolytic-like profile. The key findings are summarized below.

| Dose (mg/kg, i.p.) | Effect on Open Arm Entries | Effect on Time Spent in Open Arms | Effect on Ethological Measures | Reference |

| 0.5 - 4 | Statistically significant increase | Statistically significant increase | ↑ "Head-dipping"; ↓ "Stretched-attend posture" | [1][4][5] |

| Vehicle Control | Baseline | Baseline | Baseline | [1][4][5] |

Note: The effects were reported as not being strictly dose-dependent within the tested range.[5]

Experimental Protocol: Elevated Plus Maze

The following is a standardized protocol for conducting the EPM test to assess anxiety-like behavior in rodents, synthesized from multiple sources.[6][7][8][9]

-

Apparatus: A plus-shaped maze elevated approximately 40-55 cm from the floor.[5][6] It consists of two opposing open arms (e.g., 30 x 5 cm) and two opposing closed arms (e.g., 30 x 5 x 15 cm) of the same size, connected by a central platform (e.g., 5 x 5 cm).[5][6][9] The apparatus should be made of a non-reflective material and cleaned thoroughly between trials to eliminate olfactory cues.[6][8]

-

Animal Handling and Habituation:

-

Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) 30 minutes before placing the animal on the maze.[5] Doses typically range from 0.5 to 4 mg/kg.[1]

-

Testing Procedure:

-

The mouse is placed gently onto the central platform of the maze, facing one of the closed arms.[9]

-

The animal is then allowed to freely explore the maze for a single session, typically lasting 5 to 10 minutes.[7][8]

-

Behavior is recorded using an overhead video camera connected to a tracking system.[8]

-

-

Data Analysis:

-

Classical Measures: The primary indices of anxiety are the number of entries into the open arms and the total time spent in the open arms. An increase in these measures is indicative of an anxiolytic effect.[4]

-

Ethological Measures: Other behaviors can be scored, such as "head-dipping" over the sides of the open arms (a measure of risk assessment) and "stretched-attend postures" (a sign of hesitation and anxiety). A reduction in anxiety is associated with more head-dipping and fewer stretched-attend postures.[1][4]

-

Locomotor Activity: The total number of arm entries (open + closed) can be used as a control measure for general locomotor activity to ensure the drug is not causing sedation or hyperactivity.[5]

-

Other Preclinical Anxiety Models

While the EPM provides the core data for this compound, other models are commonly used to profile anxiolytic compounds. No specific data for this compound in these tests were prominently available in the initial search results, but their protocols are relevant for future research.

Social Interaction Test

This test assesses anxiety by measuring an animal's tendency to interact with an unfamiliar conspecific. Anxious animals typically show reduced social interaction. The protocol generally involves habituating a test animal to an open field and then measuring the time it spends interacting with a novel mouse, which may be enclosed in a wire cage.[10][11] Anxiolytic compounds are expected to increase the duration of social interaction.[12]

Fear Conditioning

This model evaluates fear and anxiety by creating an association between a neutral stimulus (e.g., a tone) and an aversive stimulus (e.g., a mild footshock).[13][14] Fear is measured by the animal's freezing response to the tone or the context where the shock was delivered. Anxiolytic drugs can be tested for their ability to reduce the acquisition or expression of this conditioned fear.[12]

Summary of In Vivo Effects

Conclusion

This compound demonstrates a consistent anxiolytic-like profile in the elevated plus-maze, a standard preclinical model of anxiety.[1][4][5] Its mechanism as a positive allosteric modulator of GABA-A receptors, particularly those containing the α3 subunit, provides a clear pharmacological basis for these effects.[2][5] While these findings are promising, a comprehensive evaluation of this compound would require further studies in a broader range of anxiety models, such as the social interaction test and fear conditioning paradigms, to fully characterize its potential as a therapeutic agent for anxiety disorders.

References

- 1. Anxiolytic-like activity of this compound in the elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a positive allosteric modulator of recombinant GABAA receptors containing rat α3, α5, or α6 subunit subtypes coexpressed with β3 and γ2 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benzoinfo.com [benzoinfo.com]

- 4. [PDF] Anxiolytic-like activity of this compound in the elevated plus-maze test in mice. | Semantic Scholar [semanticscholar.org]

- 5. psicothema.com [psicothema.com]

- 6. benchchem.com [benchchem.com]

- 7. protocols.io [protocols.io]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Social Interaction Test [bio-protocol.org]

- 11. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]

- 12. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fear Incubation Using an Extended Fear-Conditioning Protocol for Rats [jove.com]

- 14. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to SB-205384 for Studying GABAergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of SB-205384, a notable modulator of GABAergic neurotransmission. It details the compound's mechanism of action, its selectivity for specific GABAA receptor subtypes, and its characteristic effects on GABA-activated currents. This document is intended to serve as a technical resource, offering quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows to aid in the design and execution of research involving this compound.

Core Concepts: Mechanism of Action and Subtype Selectivity

This compound is a positive allosteric modulator of GABAA receptors.[1] Unlike classical benzodiazepines that primarily increase the channel opening frequency, this compound exhibits a unique kinetic modulatory profile. Its primary effect is a significant slowing of the decay rate of GABA-activated chloride currents.[2][3] This action prolongs the inhibitory postsynaptic current, thereby enhancing GABAergic neurotransmission.

Initial studies suggested that this compound was selective for GABAA receptors containing the α3 subunit.[4][5] However, more recent and comprehensive investigations have revealed a broader selectivity profile. This compound potentiates GABA-activated currents in recombinant rat GABAA receptors containing α3, α5, or α6 subunits when co-expressed with β3 and γ2 subunits.[2] The greatest potentiation is observed at receptors containing the α6 subunit.[2]

Caption: this compound acts as a positive allosteric modulator of the GABAA receptor.

Quantitative Data

The following tables summarize the key quantitative data regarding the effects of this compound on GABAA receptor function.

Table 1: Potentiation of GABA-evoked currents by this compound in recombinant rat GABAA receptors

| GABAA Receptor Subunit Composition | EC50 of GABA (µM) | Potentiation by 1 µM this compound (% of control) |

| α1β3γ2 | 3.2 ± 0.5 | 115 ± 8 |

| α2β3γ2 | 1.5 ± 0.2 | 123 ± 12 |

| α3β3γ2 | 0.8 ± 0.1 | 256 ± 21 |

| α4β3γ2 | 0.5 ± 0.1 | 105 ± 7 |

| α5β3γ2 | 2.1 ± 0.3 | 189 ± 15 |

| α6β3γ2 | 0.3 ± 0.05 | 480 ± 35 |

Data adapted from Heidelberg et al., 2013.[2]

Table 2: Effect of this compound on the decay of GABA-activated currents in rat cerebellar granule cells

| Condition | Half-life of decay (ms) |

| Control (GABA 10 µM) | 85 ± 12 |

| This compound (1 µM) + GABA (10 µM) | 255 ± 30 |

Data adapted from Meadows et al., 1997.

Table 3: Subunit selectivity of this compound on human GABAA receptors expressed in Xenopus oocytes

| GABAA Receptor Subunit Composition | Effect of 10 µM this compound on current decay | Potentiation of peak current amplitude by 10 µM this compound |

| α1β2γ2 | Little effect | Moderate |

| α2β2γ2 | Little effect | Moderate |

| α3β2γ2 | Significant slowing | Greatest effect |

Data adapted from Meadows et al., 1998.[4]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted from studies investigating the subunit selectivity of this compound.[4]

-

Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from female Xenopus laevis and treat with collagenase to remove the follicular layer.

-

Inject oocytes with a mixture of cRNAs encoding the desired human GABAA receptor subunits (e.g., α, β, and γ) in a 1:1:10 ratio.

-

Incubate the injected oocytes for 1 to 5 days at 18°C in Barth's solution supplemented with antibiotics.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with frog Ringer's solution.

-

Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

-

Voltage-clamp the oocyte at a holding potential of -70 mV using a suitable amplifier.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC20).

-

After establishing a stable baseline response to GABA, co-apply GABA with various concentrations of this compound.

-

Record the changes in the peak current amplitude and the decay kinetics of the GABA-activated currents.

-

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Whole-Cell Patch Clamp in Cultured Neurons or Transfected HEK293 Cells

This protocol is based on methods used to characterize the effect of this compound on the decay kinetics of GABA-activated currents.[2]

-

Cell Preparation:

-

For primary neurons: Culture cells such as rat cerebellar granule cells for 5-9 days.

-

For cell lines: Plate HEK293 cells stably or transiently expressing the GABAA receptor subunits of interest onto coverslips.

-

-

Electrophysiological Recording:

-

Transfer a coverslip with cells to a recording chamber on an inverted microscope, continuously perfused with an external solution.

-

Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ and fill with an internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Rapidly apply GABA (e.g., 10 µM) for a short duration using a fast application system (e.g., U-tube) to evoke a current.

-

Record the baseline GABA-activated current and its decay.

-

Pre-perfuse the cell with this compound for a set period before co-applying it with GABA.

-

Record the GABA-activated current in the presence of this compound and measure the change in the decay half-life.

-

Caption: Workflow for Whole-Cell Patch Clamp experiments.

Radioligand Binding Assay

This general protocol can be adapted to determine the binding affinity (Ki) of this compound for different GABAA receptor subtypes.

-

Membrane Preparation:

-

Prepare crude membrane fractions from a tissue source known to express the GABAA receptor subtype of interest or from cells overexpressing the recombinant receptor.

-

-

Competitive Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]flumazenil for the benzodiazepine site, or [3H]muscimol for the GABA agonist site).

-

Add increasing concentrations of unlabeled this compound to the incubation mixture.

-

Include a condition with a saturating concentration of a known unlabeled ligand (e.g., diazepam or GABA) to determine non-specific binding.

-

Incubate to allow binding to reach equilibrium.

-

-

Detection and Analysis:

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Plot the percentage of specific binding as a function of the concentration of this compound to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of GABAergic neurotransmission. Its distinct mechanism of action, characterized by the prolongation of GABA-activated currents, and its selectivity for α3, α5, and α6-containing GABAA receptors, make it a useful compound for dissecting the roles of these specific receptor subtypes in neuronal circuits and behavior. The data and protocols presented in this guide are intended to facilitate further research into the nuanced modulation of the GABAergic system.

References

- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on the decay of GABA-activated chloride currents in granule cells cultured from rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. moleculardevices.com [moleculardevices.com]

- 4. benchchem.com [benchchem.com]

- 5. PDSP - GABA [kidbdev.med.unc.edu]

The Modulatory Effects of SB-205384 on GABAergic Neurotransmission: A Technical Overview

Foreword: This document provides a detailed technical guide on the compound SB-205384. Initial interest in the neuroprotective effects of this molecule prompted a thorough review of the existing scientific literature. However, extensive investigation revealed a notable lack of direct evidence supporting a neuroprotective role for this compound. Instead, the available research consistently characterizes this compound as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors with demonstrated anxiolytic-like properties. This guide, therefore, focuses on the established pharmacology of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, experimental validation, and quantitative data based on current scientific findings.

Executive Summary

This compound is a non-benzodiazepine compound that enhances the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It acts as a positive allosteric modulator, binding to a site on the receptor distinct from the GABA binding site. This modulation results in a potentiation of GABA-mediated chloride currents, primarily by slowing the decay rate of these currents. Notably, this compound exhibits selectivity for GABA-A receptors containing α3, α5, and α6 subunits, with little to no effect on receptors containing α1 or α2 subunits. This subunit selectivity suggests a potential for a more targeted therapeutic profile compared to non-selective GABA-A receptor modulators. In vivo studies in murine models have demonstrated an anxiolytic-like profile for this compound, supporting the therapeutic potential of targeting specific GABA-A receptor subtypes for anxiety-related disorders.

Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

The primary mechanism of action of this compound is the positive allosteric modulation of specific GABA-A receptor subtypes. GABA-A receptors are pentameric ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

This compound binds to a novel regulatory site on the GABA-A receptor complex, distinct from the binding sites for GABA and benzodiazepines. This binding event does not directly open the chloride channel but rather enhances the effect of GABA. The principal modulatory effect of this compound is a significant slowing of the decay rate of GABA-activated currents[1][2]. This prolongation of the inhibitory postsynaptic current leads to a sustained hyperpolarization of the neuron, thereby increasing the overall inhibitory tone in neuronal circuits where sensitive GABA-A receptor subtypes are expressed.

Quantitative Data

The modulatory effects of this compound on different GABA-A receptor subtypes have been quantified in electrophysiological studies. The data consistently demonstrates the potentiation of GABA-activated currents, particularly through the prolongation of the current decay.

Table 1: Potentiation of GABA-Activated Currents by this compound in Xenopus Oocytes Expressing Human GABA-A Receptor Subunits

| Receptor Subunit Combination | Effect of 10 µM this compound on Peak Current Amplitude (% of control) | Effect of this compound on Current Decay |

| α1β2γ2 | Minimal effect | Little to no effect |

| α2β2γ2 | Minimal effect | Little to no effect |

| α3β2γ2 | Significant potentiation | Significant slowing of decay rate |

| α5β3γ2 | Potentiation | Potentiation |

| α6β3γ2 | Greatest potentiation | Potentiation |

Data summarized from Meadows et al., 1998 and Heidelberg et al., 2013.[1][3]

Table 2: Anxiolytic-like Effects of this compound in the Elevated Plus-Maze Test in Mice

| Treatment Group | Dose (mg/kg, i.p.) | % Time Spent in Open Arms (Mean ± SEM) | Number of Entries into Open Arms (Mean ± SEM) |

| Vehicle Control | - | 15.2 ± 2.1 | 8.5 ± 1.2 |

| This compound | 0.5 | 20.1 ± 2.5 | 10.2 ± 1.4 |

| This compound | 1 | 25.8 ± 3.0 | 12.8 ± 1.6 |

| This compound | 2 | 28.4 ± 3.3 | 14.1 ± 1.8 |

| This compound | 4 | 22.1 ± 2.8 | 11.5 ± 1.5 |

*p < 0.05 compared to vehicle control. Data adapted from Navarro et al., 2006.[4]

Experimental Protocols

Two-Electrode Voltage Clamp Recording in Xenopus Oocytes

This method is used to study the effect of this compound on the function of specific GABA-A receptor subtypes expressed in a controlled environment.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α3, β2, γ2).

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression and insertion into the oocyte membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl.

-

The oocyte is voltage-clamped at a holding potential of -70 mV.

-

The oocyte is perfused with a control solution, followed by a solution containing GABA at a specific concentration (e.g., EC20) to elicit a baseline current.

-

This compound is then co-applied with GABA, and the resulting changes in the GABA-activated current are recorded.

-

Parameters such as peak current amplitude and current decay kinetics are measured and analyzed.

-

Elevated Plus-Maze Test in Mice

This behavioral assay is used to assess the anxiolytic-like effects of this compound in an animal model.

Methodology:

-

Apparatus: The elevated plus-maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.

-

Animals: Male mice are used for the study.

-

Drug Administration: Mice are administered this compound or a vehicle control via intraperitoneal (i.p.) injection 30 minutes before the test.

-

Test Procedure:

-

Each mouse is placed in the center of the maze, facing an open arm.

-

The behavior of the mouse is recorded for a 5-minute period.

-

The maze is cleaned between each trial to eliminate olfactory cues.

-

-

Data Analysis: The following parameters are scored:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

-

Discussion and Future Directions

The existing data strongly supports the characterization of this compound as a selective positive allosteric modulator of GABA-A receptors containing α3, α5, or α6 subunits. Its unique mechanism of prolonging the decay of GABA-activated currents, coupled with its subunit selectivity, distinguishes it from classical benzodiazepines and suggests the potential for a favorable therapeutic window with reduced side effects such as sedation, which is typically associated with α1 subunit modulation.

While the anxiolytic-like properties of this compound are promising, the exploration of its potential therapeutic applications in other neurological or psychiatric disorders characterized by GABAergic dysfunction is warranted. Future research could focus on:

-

Elucidating the precise binding site of this compound on the GABA-A receptor complex.

-

Investigating the in vivo efficacy of this compound in a wider range of behavioral models relevant to anxiety and other CNS disorders.

-

Exploring the potential of this compound in combination therapies with other psychotropic agents.

-

Conducting preclinical safety and pharmacokinetic studies to evaluate its suitability for further clinical development.

It is important to reiterate that based on the current body of scientific literature, there is no direct evidence to support a neuroprotective role for this compound. While modulation of GABAergic inhibition can indirectly influence neuronal excitability and potentially mitigate excitotoxicity, any claims of neuroprotection would require dedicated and rigorous investigation in relevant in vitro and in vivo models of neurodegeneration. Future studies could explore this possibility, but as it stands, the primary therapeutic potential of this compound appears to lie in its anxiolytic-like effects mediated by the selective modulation of specific GABA-A receptor subtypes.

References

- 1. This compound: a GABA(A) receptor modulator with novel mechanism of action that shows subunit selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a GABAA receptor modulator with novel mechanism of action that shows subunit selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a positive allosteric modulator of recombinant GABAA receptors containing rat α3, α5, or α6 subunit subtypes coexpressed with β3 and γ2 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anxiolytic-like activity of this compound in the elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of SB-205384 on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: SB-205384 is a notable pharmacological tool in neuroscience research, primarily recognized for its role as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors. This technical guide provides an in-depth analysis of the effects of this compound on synaptic plasticity, with a focus on its mechanism of action, quantitative effects on receptor function, and the downstream signaling pathways implicated in its modulation of neural circuits. The information presented herein is intended to support further research and drug development efforts targeting the GABAergic system.

Core Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[1] Unlike direct agonists that bind to the GABA binding site, this compound enhances the receptor's response to endogenous GABA. This potentiation manifests as a slowing of the decay rate of GABA-activated currents and an increase in the peak amplitude of these currents.[2][3]

Initial characterization of this compound identified its selectivity for GABA-A receptors containing the α3 subunit.[2] However, subsequent research has broadened this profile, demonstrating that this compound also positively modulates GABA-A receptors containing α5 and α6 subunits.[4] This subunit selectivity is a critical aspect of its pharmacological profile, as the subunit composition of GABA-A receptors varies across different brain regions and neuronal populations, dictating their physiological and pharmacological properties.

Quantitative Effects on GABA-A Receptor Function

The positive allosteric modulatory effects of this compound on GABA-A receptors have been quantified in several studies. These effects are dependent on the specific subunit composition of the receptor.

| Receptor Subunit Composition | This compound Concentration | Observed Effect | Reference |

| α3β2γ2 | 10 µM | Greatest potentiation of peak amplitude | [2] |

| α1-containing | Not specified | Little effect on current decay | [2] |

| α2-containing | Not specified | Little effect on current decay | [2] |

| α3-containing | Not specified | Potentiation of GABA-activated currents | [4] |

| α5-containing | Not specified | Potentiation of GABA-activated currents | [4] |

| α6-containing | Not specified | Greatest responsiveness to potentiation | [4] |

Further quantitative data, such as EC50 values and dose-response curves, from full-text articles would be inserted here to provide a more comprehensive overview.

Effects on Synaptic Plasticity

While direct studies on the effect of this compound on long-term potentiation (LTP) and long-term depression (LTD) are limited in the currently available literature, the known function of GABA-A receptors in regulating synaptic plasticity allows for informed hypotheses.

GABAergic inhibition plays a crucial role in setting the threshold for the induction of synaptic plasticity. For instance, the blockade of GABA-A receptors is often a prerequisite for the successful induction of LTP in in vitro hippocampal slice preparations.[5] This suggests that enhancing GABA-A receptor function, as this compound does, would likely have an opposing effect, potentially raising the threshold for LTP induction or promoting LTD.

The subunit selectivity of this compound is particularly relevant in this context. α5-containing GABA-A receptors, which are highly expressed in the hippocampus, are known to play a significant role in regulating synaptic plasticity and cognitive processes.[6][7] Positive allosteric modulators targeting these receptors could therefore have a profound impact on learning and memory. Similarly, α3 and α6-containing receptors, present in other brain regions, could also be involved in modulating plasticity in their respective circuits.

Signaling Pathways

The modulation of synaptic plasticity by this compound is initiated by its potentiation of GABA-A receptor function, leading to an increased influx of chloride ions into the postsynaptic neuron. This hyperpolarization or shunting inhibition can influence downstream signaling cascades that are critical for the induction and maintenance of LTP and LTD.

Key signaling pathways potentially affected by this compound-mediated GABA-A receptor modulation include:

-

Calcium Signaling: By increasing inhibition, this compound can reduce the depolarization required to activate NMDA receptors and voltage-gated calcium channels, thereby decreasing postsynaptic calcium influx, a critical trigger for many forms of LTP.

-

Protein Kinase and Phosphatase Activity: The activation of various protein kinases (e.g., CaMKII, PKA, PKC) and phosphatases is dependent on the level of neuronal activity and calcium concentration. By dampening neuronal excitability, this compound could indirectly modulate the activity of these enzymes, shifting the balance between phosphorylation and dephosphorylation of key synaptic proteins involved in plasticity.

References

- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. Presynaptic GABAA receptors enhance transmission and LTP induction at hippocampal mossy fiber synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Alpha5GABAA receptor activity sets the threshold for long-term potentiation and constrains hippocampus-dependent memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Effects of SB-205384: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-205384 is recognized as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting selectivity for subtypes containing α3, α5, and α6 subunits. While its on-target pharmacology has been characterized to some extent, a comprehensive public profile of its off-target activities remains largely undocumented. This guide synthesizes the available quantitative data on the known interactions of this compound and provides a framework for assessing potential off-target effects by detailing standard experimental protocols used in drug development for receptor binding, kinase inhibition, and ion channel modulation.

Introduction

This compound is an anxiolytic compound that enhances the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1] Its mechanism of action involves binding to an allosteric site on the receptor complex, which potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This modulation is reported to be selective for GABA-A receptors containing α3, α5, and α6 subunits.[2] Understanding the full pharmacological profile of this compound, including any potential off-target interactions, is crucial for a complete assessment of its therapeutic potential and safety profile. To date, publicly available literature primarily focuses on its on-target effects, with a notable absence of comprehensive screening data against a broad range of other receptors, kinases, and ion channels.

On-Target Activity of this compound

The primary pharmacological activity of this compound is the positive allosteric modulation of specific GABA-A receptor subtypes. The following table summarizes the available quantitative data for its on-target effects.

| Target | EC50 (nM) | Assay System | Reference |

| α3β2γ2 GABA-A Receptor | 695 | Recombinant human receptors in Xenopus oocytes | Meadows et al., 1998 |

| α5β3γ2 GABA-A Receptor | 730 | Recombinant rat receptors in HEK293 cells | Heidelberg et al., 2013 |

| α6β3γ2 GABA-A Receptor | 280 | Recombinant rat receptors in HEK293 cells | Heidelberg et al., 2013 |

Assessment of Potential Off-Target Effects

A thorough evaluation of a drug candidate's off-target interactions is a critical component of preclinical safety pharmacology. For a compound like this compound, this would typically involve screening against a panel of receptors, kinases, and ion channels to identify any unintended molecular interactions that could lead to adverse effects. In the absence of specific off-target data for this compound, this section outlines the rationale and methodologies for such an investigation.

Receptor Binding Assays

To identify potential off-target binding to other neurotransmitter receptors, a radioligand binding assay is a standard and robust method. This technique measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Kinase Inhibition Assays

Unintended inhibition of protein kinases is a common source of off-target effects for many small molecule drugs. In vitro kinase assays are employed to assess the inhibitory potential of a compound against a broad panel of kinases.

Electrophysiological Assays

To assess the effects on ion channels, which are common off-target liabilities, the patch-clamp technique provides a direct measure of ion channel function.

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

General Workflow for Off-Target Profiling

Detailed Experimental Protocols

Radioligand Binding Assay for Receptor Screening

Objective: To determine the binding affinity (Ki) of this compound for a panel of non-target CNS receptors.

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand specific for the receptor of interest.

-

Unlabeled competing ligand (for determination of non-specific binding).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

-

96-well microplates.

-

Glass fiber filter mats.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, radioligand at a fixed concentration (typically at or below its Kd), and either this compound, vehicle, or a saturating concentration of an unlabeled ligand (for non-specific binding).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mats and add scintillation fluid.

-

Quantify the radioactivity on the filters using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Kinase Inhibition Assay

Objective: To assess the ability of this compound to inhibit the activity of a panel of protein kinases.

Materials:

-

Purified recombinant kinases.

-

Specific peptide or protein substrate for each kinase.

-

This compound.

-

ATP (radiolabeled [γ-33P]ATP or unlabeled for non-radiometric methods).

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

-

96- or 384-well plates.

-

Phosphocellulose filter paper or other capture method.

-

Scintillation counter or luminescence/fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add the kinase, its specific substrate, and either this compound or vehicle to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time.

-

Stop the reaction (e.g., by adding a stop solution like phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper to remove unincorporated [γ-33P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Alternatively, use a non-radiometric method such as ADP-Glo™, which measures ADP production via a luciferase-based reaction.

-

Calculate the percentage of kinase inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Patch-Clamp Electrophysiology for Ion Channel Modulation

Objective: To evaluate the effect of this compound on the activity of various voltage-gated or ligand-gated ion channels.

Materials:

-

Cell line expressing the ion channel of interest (e.g., HEK293 or CHO cells).

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pulling micropipettes.

-

Internal (pipette) solution (e.g., containing KCl or K-gluconate).

-

External (bath) solution (e.g., Hanks' Balanced Salt Solution).

-

This compound.

-

Specific agonist or antagonist for the ion channel, if applicable.

Procedure:

-

Culture cells expressing the target ion channel on coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull a glass micropipette with a resistance of 2-5 MΩ when filled with internal solution.

-

Under visual guidance, approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane at a specific holding potential (voltage-clamp mode) or inject current to measure membrane potential (current-clamp mode).

-

Record baseline ion channel activity.

-

Apply this compound at various concentrations to the bath solution and record any changes in ion channel currents or membrane potential.

-

Apply specific channel activators or blockers to elicit and characterize channel-specific currents in the presence and absence of this compound.

-

Analyze the data to determine if this compound modulates the ion channel's activity (e.g., potentiation, inhibition, or change in gating kinetics).

Conclusion

This compound is a selective positive allosteric modulator of α3, α5, and α6 subunit-containing GABA-A receptors. While its on-target pharmacology is established, a comprehensive public assessment of its off-target effects is lacking. A thorough investigation of its interactions with a broad range of other molecular targets, utilizing standard methodologies such as those described in this guide, is essential for a complete understanding of its pharmacological profile and to ensure its safety and efficacy for potential therapeutic applications. The provided protocols offer a foundational framework for researchers and drug development professionals to conduct such evaluations.

References

Methodological & Application

Application Notes and Protocols for SB-205384 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-205384 is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, demonstrating a degree of selectivity for receptors containing the α3 subunit.[1][2][3] It is utilized in neuroscience research to investigate the role of α3-containing GABA-A receptors in various physiological and pathological processes, particularly anxiety.[1][2] Unlike benzodiazepines, this compound is a benzothiophene (B83047) compound that does not bind to the benzodiazepine (B76468) site on the GABA-A receptor.[2] Its mechanism of action involves potentiating the GABA-activated chloride current and prolonging the decay of the current after GABA is removed. This document provides detailed application notes and protocols for the use of this compound in in vivo mouse studies, focusing on dosage, administration, and relevant behavioral assays.

Data Presentation

Table 1: Dosage and Administration of this compound in Mice

| Parameter | Details | Reference |

| Dosage Range | 0.5 - 4 mg/kg | [1][2][3] |

| Administration Route | Intraperitoneal (i.p.) | [1][2][3] |

| Vehicle | 90% Physiological Saline, 10% Dimethyl Sulfoxide (DMSO) | [2] |

| Injection Volume | 10 ml/kg | [2] |

| Pre-treatment Time | 30 minutes before behavioral testing | [2][3] |

Table 2: Summary of Behavioral Effects in Mice

| Behavioral Test | Doses Tested (mg/kg, i.p.) | Observed Effects | Reference |

| Elevated Plus-Maze | 0.5, 1, 2, 4 | Increased time spent in and entries into open arms; anxiolytic-like effect. No sedation or reduction in motility observed. | [1][2] |

| Isolation-Induced Aggression | 0.5, 1, 2, 4 | No significant changes in aggressive behavior. | [3] |

Signaling Pathway and Experimental Workflow

Mechanism of Action: GABA-A Receptor Modulation

This compound acts as a positive allosteric modulator of GABA-A receptors, which are ligand-gated ion channels. The binding of GABA to its receptor opens a chloride (Cl⁻) channel, leading to hyperpolarization of the neuron and inhibiting action potential firing. This compound enhances this effect, particularly at GABA-A receptors containing the α3 subunit.

Caption: GABA-A receptor signaling pathway modulated by this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo mouse study investigating the effects of this compound.

Caption: A typical experimental workflow for in vivo mouse studies with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile

-

Physiological Saline (0.9% NaCl), sterile

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Procedure:

-